2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction conditions often include varying temperatures to facilitate intramolecular cyclization, leading to the formation of the desired thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, to achieve high yields and efficient synthesis. These methods emphasize green chemistry principles, including the use of eco-friendly solvents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group in the compound leads to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, such as acylation of the 7-NH2 group to form amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, reducing agents for nitro group reduction, and acylating agents for amide formation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and amide derivatives, each exhibiting distinct biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholine esterase, CDC25B phosphatase, and Bcl-2 family proteins, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[1,3,4]thiadiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer activities.
Thiazolo[3,2-b][1,2,4]triazoles: Exhibiting a wide range of biological activities, including antiviral and antifungal properties.
Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidines: Noted for their potential as anticancer and antimicrobial agents.
Uniqueness
2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride stands out due to its unique combination of biological activities and its ability to serve as a versatile scaffold for the development of new therapeutic agents. Its diverse range of applications in medicinal chemistry and industry further underscores its significance .
Properties
Molecular Formula |
C6H9ClN2OS |
---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c9-5-4-10-6-7-2-1-3-8(5)6;/h1-4H2;1H |
InChI Key |
AIYIKUSGVXDAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=O)CS2.Cl |
Origin of Product |
United States |
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